3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Deprotection of Boc Group: Formation of the free amine.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions . This compound can interact with various molecular targets and pathways, depending on its specific application in research or industry.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
- Nα-Boc-(S)-β-aminoalanine
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which can be selectively reduced to an amine, providing additional functionalization options. The tert-butoxycarbonyl group offers protection during synthetic steps, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H22N2O6 |
---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-15(2,3)24-14(21)17-12(16(4,5)13(19)20)10-7-6-8-11(9-10)18(22)23/h6-9,12H,1-5H3,(H,17,21)(H,19,20) |
InChI Key |
KVSMROPQUPYFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C(=O)O |
Origin of Product |
United States |
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